molecular formula C11H12FN3OS B4081739 3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B4081739
M. Wt: 253.30 g/mol
InChI Key: NNJDECPUMZGNGF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and a dihydro-1,2,4-triazole-5-thione core

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and isothiocyanates, under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Addition of the methoxyethyl group: This can be accomplished through alkylation reactions using methoxyethyl halides.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:

    3-(2-Chlorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Similar in structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-(2-Fluorophenyl)-4-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Similar in structure but with an ethoxyethyl group instead of a methoxyethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJDECPUMZGNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-4-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

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